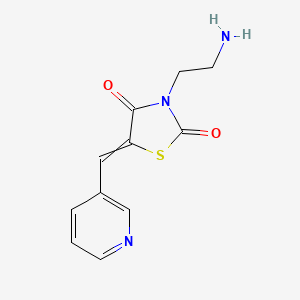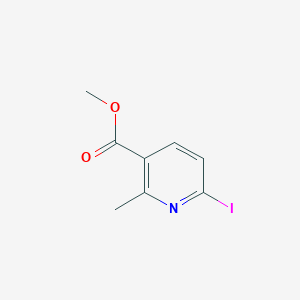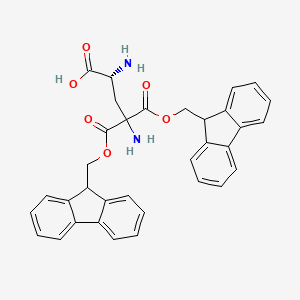
(2R)-2,4-diamino-5-(9H-fluoren-9-ylmethoxy)-4-(9H-fluoren-9-ylmethoxycarbonyl)-5-oxopentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2,4-diamino-5-(9H-fluoren-9-ylmethoxy)-4-(9H-fluoren-9-ylmethoxycarbonyl)-5-oxopentanoic acid is a complex organic compound that features prominently in peptide synthesis. The compound is characterized by the presence of fluorenylmethoxycarbonyl (Fmoc) groups, which are commonly used as protecting groups in the synthesis of peptides. These groups help in the selective protection and deprotection of amino acids during the synthesis process.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2,4-diamino-5-(9H-fluoren-9-ylmethoxy)-4-(9H-fluoren-9-ylmethoxycarbonyl)-5-oxopentanoic acid typically involves the protection of amino acids using Fmoc groups. One common method involves the use of sodium azide (NaN3) and isobutoxycarbonyl chloride (IBC-Cl) or acid chloride methods . The protected amino acids are then isolated as crystalline solids, which are stable at room temperature and have a long shelf-life .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated peptide synthesizers is common in industrial settings, allowing for the efficient and high-yield production of the compound. The stability of the Fmoc-protected amino acids makes them suitable for large-scale production and storage.
Chemical Reactions Analysis
Types of Reactions
(2R)-2,4-diamino-5-(9H-fluoren-9-ylmethoxy)-4-(9H-fluoren-9-ylmethoxycarbonyl)-5-oxopentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can be carried out to remove the Fmoc protecting groups.
Substitution: The compound can undergo substitution reactions where the Fmoc groups are replaced with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include sodium azide (NaN3), isobutoxycarbonyl chloride (IBC-Cl), and various acids and bases for deprotection . The reactions are typically carried out under controlled conditions to ensure the selective protection and deprotection of the amino acids.
Major Products Formed
The major products formed from these reactions include deprotected amino acids, which can then be used in further peptide synthesis. The selective removal of the Fmoc groups is crucial for the successful synthesis of peptides.
Scientific Research Applications
Chemistry
In chemistry, (2R)-2,4-diamino-5-(9H-fluoren-9-ylmethoxy)-4-(9H-fluoren-9-ylmethoxycarbonyl)-5-oxopentanoic acid is used extensively in peptide synthesis. The Fmoc groups provide a reliable method for protecting amino acids during the synthesis process, allowing for the creation of complex peptides with high precision .
Biology
In biological research, the compound is used to synthesize peptides that are used in various studies, including enzyme-substrate interactions, protein-protein interactions, and the development of peptide-based drugs.
Medicine
In medicine, peptides synthesized using this compound are used in the development of new therapeutic agents. The ability to create specific peptide sequences allows for the design of drugs that can target specific biological pathways.
Industry
In the industrial sector, the compound is used in the large-scale production of peptides for various applications, including pharmaceuticals, cosmetics, and food additives.
Mechanism of Action
The mechanism of action of (2R)-2,4-diamino-5-(9H-fluoren-9-ylmethoxy)-4-(9H-fluoren-9-ylmethoxycarbonyl)-5-oxopentanoic acid involves the selective protection and deprotection of amino acids. The Fmoc groups protect the amino acids during the synthesis process, preventing unwanted reactions. The deprotection step involves the removal of the Fmoc groups, allowing the amino acids to react and form the desired peptide bonds .
Comparison with Similar Compounds
Similar Compounds
- (2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)non-8-ynoic acid
- Nα-[(9H-Fluoren-9-ylmethoxy)carbonyl]-O-tert-butyl-L-threonine
Uniqueness
What sets (2R)-2,4-diamino-5-(9H-fluoren-9-ylmethoxy)-4-(9H-fluoren-9-ylmethoxycarbonyl)-5-oxopentanoic acid apart is its dual Fmoc protection, which provides enhanced stability and selectivity during peptide synthesis. This makes it particularly valuable in the synthesis of complex peptides where precise control over the reaction conditions is required.
Properties
Molecular Formula |
C34H30N2O6 |
|---|---|
Molecular Weight |
562.6 g/mol |
IUPAC Name |
(2R)-2,4-diamino-5-(9H-fluoren-9-ylmethoxy)-4-(9H-fluoren-9-ylmethoxycarbonyl)-5-oxopentanoic acid |
InChI |
InChI=1S/C34H30N2O6/c35-30(31(37)38)17-34(36,32(39)41-18-28-24-13-5-1-9-20(24)21-10-2-6-14-25(21)28)33(40)42-19-29-26-15-7-3-11-22(26)23-12-4-8-16-27(23)29/h1-16,28-30H,17-19,35-36H2,(H,37,38)/t30-/m1/s1 |
InChI Key |
UVTWLFYWIFMZIK-SSEXGKCCSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)C(C[C@H](C(=O)O)N)(C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)C(CC(C(=O)O)N)(C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


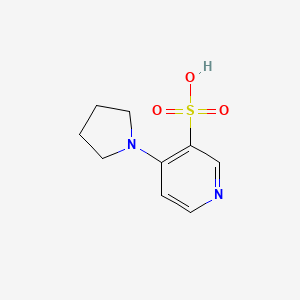

![2-[(4H-pyrazol-3-ylcarbonyl)amino]benzoic acid](/img/structure/B11819711.png)
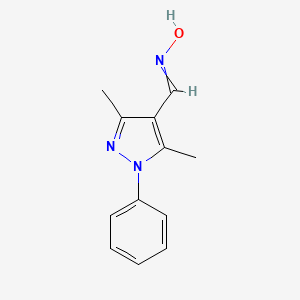

![2-({2-methyl-6-phenyl-1H,4H-thieno[2,3-d]pyrimidin-4-ylidene}amino)acetic acid](/img/structure/B11819728.png)
![N-(4-(1-(3-amino-4-methylphenyl)-2-oxo-1,2-dihydrobenzo[h][1,6]naphthyridin-9-yl)phenyl)methanesulfonamide](/img/structure/B11819741.png)

![2-[1-(4-chlorophenyl)-1-phenylethoxy]-N,N-dimethylacetamide](/img/structure/B11819751.png)


![[2-(3-Aminopropylamino)-1-sulfanylethyl] phosphate](/img/structure/B11819788.png)
